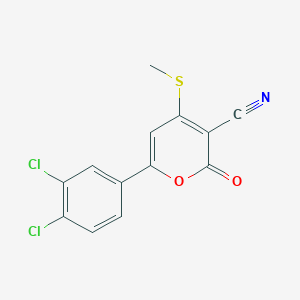
MFCD03546905
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03546905 is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03546905 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methylthio and dichlorophenyl groups can be introduced through substitution reactions using suitable reagents.
Final Cyclization and Oxidation: The final steps might involve cyclization to form the pyran ring and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The methylthio and dichlorophenyl groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, MFCD03546905 can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research might focus on the compound’s ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Studies might explore its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of MFCD03546905 would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-(methylthio)-6-phenyl-2H-pyran-3-carbonitrile: Similar structure but without the dichlorophenyl group.
2-Oxo-4-(methylthio)-6-(4-chlorophenyl)-2H-pyran-3-carbonitrile: Similar structure with a single chlorine atom on the phenyl ring.
2-Oxo-4-(methylthio)-6-(3,4-dimethoxyphenyl)-2H-pyran-3-carbonitrile: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group in MFCD03546905 might confer unique properties, such as increased lipophilicity or specific interactions with biological targets. This could make it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C13H7Cl2NO2S |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c1-19-12-5-11(18-13(17)8(12)6-16)7-2-3-9(14)10(15)4-7/h2-5H,1H3 |
InChI Key |
QQPNXBFLCQOIRX-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















